molecular formula C6H4BrF3N2O B11857693 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine

5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine

Katalognummer: B11857693
Molekulargewicht: 257.01 g/mol
InChI-Schlüssel: HMOZTPMXDXOARP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2O and a molecular weight of 257.01 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methoxy-2-(trifluoromethyl)pyrimidine. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism by which 5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H4BrF3N2O

Molekulargewicht

257.01 g/mol

IUPAC-Name

5-bromo-4-methoxy-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2O/c1-13-4-3(7)2-11-5(12-4)6(8,9)10/h2H,1H3

InChI-Schlüssel

HMOZTPMXDXOARP-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.